

Reproducibility of Experimental Outcomes Using Nastorazepide Hemicalcium: A Comparative Guide

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Compound of Interest

Compound Name: *Nastorazepide hemicalcium*

Cat. No.: *B1245014*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Nastorazepide hemicalcium**, a potent and selective cholecystokinin-2 (CCK-2) receptor antagonist, with other relevant compounds in the field. The focus is on the reproducibility of experimental outcomes, supported by available preclinical and clinical data. While direct comparative studies on reproducibility are limited, this guide synthesizes data from multiple sources to offer an objective overview of the consistency of findings.

Executive Summary

Nastorazepide hemicalcium (also known as Z-360) has demonstrated consistent effects as a CCK-2 receptor antagonist in various preclinical models, particularly in the context of pancreatic and colorectal cancer. Its mechanism of action involves the inhibition of key signaling pathways, leading to reduced tumor growth and pain relief. When compared to other CCK-2 receptor antagonists such as Netazepide (YF476) and the non-selective antagonist Proglumide, Nastorazepide shows a comparable, and in some aspects, a more potent preclinical profile. The reproducibility of its anti-tumor effects in combination with chemotherapy, such as gemcitabine, has been suggested in both preclinical and early-phase clinical trials. However, as with many targeted therapies, variability in outcomes can be influenced by the specific cancer model and experimental conditions.

Data Presentation: Comparative Analysis of CCK-2 Receptor Antagonists

The following tables summarize key quantitative data from various studies to facilitate a comparison of **Nastorazepide hemicalcium** with its alternatives.

Table 1: In Vitro Receptor Binding Affinity

Compound	Receptor	Ki (nM)	Selectivity (CCK-1 vs CCK-2)	Reference
Nastorazepide (Z-360)	Human CCK-2	0.47	672-fold for CCK-2	[1] [2]
Netazepide (YF476)	Rat CCK-2	~2.7	High	[3]
L-365,260	Guinea Pig CCK-2	~1.8-8	Low	
Devazepide	Rat CCK-1	High	High for CCK-1	[3]

Table 2: Preclinical In Vivo Efficacy in Pancreatic Cancer Models

Compound	Animal Model	Cell Line	Dosage & Administration	Key Findings	Reference
Nastorazepide (Z-360)	Nude Mice	MIA PaCa-2 (subcutaneous xenograft)	10, 30, 100 mg/kg, p.o., daily for 21 days	Dose-dependent tumor growth inhibition (16.5%, 39.6%, 41.7% respectively) [1]	[1]
Nastorazepide (Z-360)	Nude Mice	PAN-1 (orthotopic)	30, 100 mg/kg, p.o., daily	No significant monotherapy effect; inhibited tumor growth in combination with Gemcitabine [1]	[1]
Proglumide	Athymic Mice	PANC-1 (orthotopic)	Not specified	Reduced stromal collagen and tumor fibrosis [4]	[4]

Table 3: Clinical Trial Outcomes in Pancreatic Cancer

Compound	Trial Phase	Combination Therapy	Key Efficacy Endpoints	Reference
Nastorazepide (Z-360)	Phase Ib/IIa	Gemcitabine	Stable disease in 62.5% (120 mg) and 25% (240 mg) of patients vs 60% in placebo[5]	[5]

Experimental Protocols

Key Experiment: In Vivo Tumor Growth Inhibition Study

Objective: To assess the in vivo efficacy of a CCK-2 receptor antagonist in a pancreatic cancer xenograft model.

Materials:

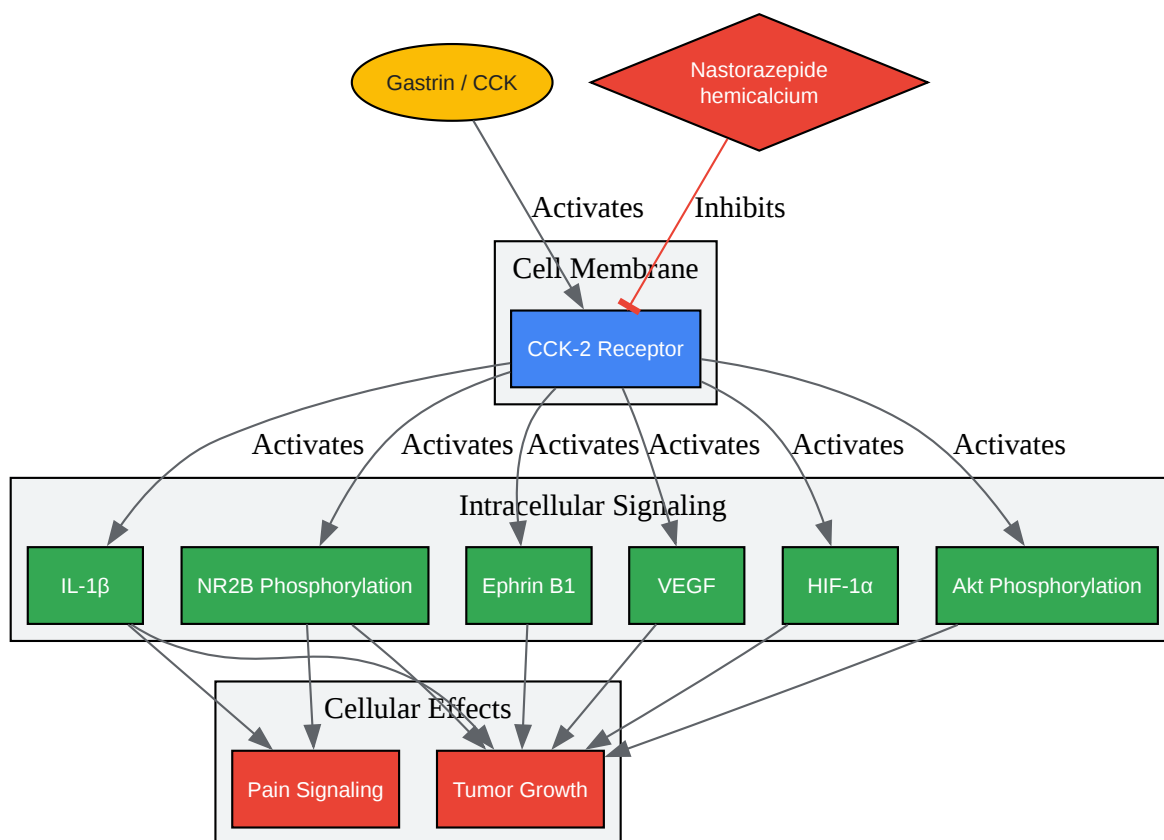
- 6-8 week old female BALB/c nude mice
- MIA PaCa-2 human pancreatic cancer cells
- **Nastorazepide hemicalcium**
- Vehicle control (e.g., 0.5% carboxymethyl cellulose)
- Calipers for tumor measurement
- Animal balance

Methodology:

- Cell Culture: MIA PaCa-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
- Tumor Cell Implantation: A suspension of 5×10^6 MIA PaCa-2 cells in 100 μ L of sterile PBS is injected subcutaneously into the flank of each mouse.

- Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: Mice are randomized into treatment and control groups (n=8-10 per group).
 - Treatment Group: Administer **Nastorazepide hemicalcium** orally (e.g., 10, 30, or 100 mg/kg) once daily.
 - Control Group: Administer the vehicle control orally once daily.
- Data Collection: Continue treatment for a predetermined period (e.g., 21 days). Monitor animal weight and tumor volume throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
- Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Mandatory Visualization



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Caption: Nastorazepide's mechanism of action.



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Caption: In vivo tumor growth inhibition workflow.

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